molecular formula C7H5F3N2O2 B2767035 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1503516-79-7

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B2767035
CAS No.: 1503516-79-7
M. Wt: 206.124
InChI Key: KAFOIYXOXOVGPO-UHFFFAOYSA-N
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Description

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 6-position on a picolinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted picolinic acids, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides, due to its ability to inhibit specific plant enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group.

    6-(Trifluoromethyl)picolinic acid: Similar structure but lacks the amino group at the 5-position.

Uniqueness

The presence of both the amino and trifluoromethyl groups in 5-Amino-6-(trifluoromethyl)pyridine-2-carboxylic acid makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and biological interactions, enhancing its versatility in scientific research and industrial applications .

Properties

IUPAC Name

5-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3(11)1-2-4(12-5)6(13)14/h1-2H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOIYXOXOVGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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